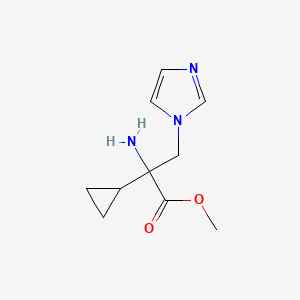![molecular formula C10H11N3O2 B13623423 Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate CAS No. 1519519-96-0](/img/structure/B13623423.png)
Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The imidazole ring is known for its presence in various biologically active molecules, making this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate involves the reaction of isothiocyanate with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound . Another approach includes the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating .
Industrial Production Methods
Industrial production methods for this compound typically involve solvent- and catalyst-free synthesis under controlled conditions to ensure high yield and purity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a positive allosteric modulator of GABA A receptors, which play a crucial role in the central nervous system . Additionally, it can inhibit enzymes such as nitric oxide synthase, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in developing sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Utilized in the synthesis of anti-inflammatory and anticancer agents.
Uniqueness
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is unique due to its specific structural configuration, which allows for diverse chemical reactivity and biological activity. Its ability to modulate GABA A receptors and inhibit nitric oxide synthase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
1519519-96-0 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChI Key |
PYEGXGOKLSXGON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















